molecular formula C14H17N B6335890 2-Phenyl-5-sec-butyl-1H-pyrrole CAS No. 1422518-32-8

2-Phenyl-5-sec-butyl-1H-pyrrole

Cat. No.: B6335890
CAS No.: 1422518-32-8
M. Wt: 199.29 g/mol
InChI Key: CKOPPECBTCHMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-sec-butyl-1H-pyrrole is a substituted pyrrole derivative serving as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in numerous bioactive molecules and natural products due to its favorable physicochemical properties, including a modest lipophilicity that contributes to good membrane permeability . The specific substitution pattern on this compound—featuring a phenyl group at the 2-position and a sec-butyl group at the 5-position—makes it a promising building block for constructing more complex molecules targeting various disease pathways. This scaffold is of particular interest for developing novel compounds for neuroscience research. Structurally related 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been identified as high-affinity, selective inverse agonists for the serotonin 5-HT6 receptor (5-HT6R), a promising target for cognitive disorders . These compounds demonstrated procognitive effects, reversing memory deficits in preclinical models and showing high metabolic stability and brain penetrance . The structural features of 2-Phenyl-5-sec-butyl-1H-pyrrole provide a hydrophobic core that can be further functionalized to interact with hydrophobic pockets in protein binding sites, a strategy proven effective in optimizing ligand-receptor interactions for GPCRs like the 5-HT6R . Beyond neuroscience, the pyrrole nucleus is a cornerstone in developing anticancer and antibacterial agents. Numerous pyrrole-containing hybrids are being investigated as potential anticancer agents, acting through mechanisms such as HSP90 inhibition . Furthermore, pyrrole is a common structural element in many natural antibiotics and FDA-approved drugs, highlighting its fundamental role in designing new therapeutic entities to combat resistance . Researchers can utilize this compound as a core template to explore structure-activity relationships (SAR) by modifying the N1 hydrogen via sulfonylation or acylation, or by further functionalizing the aromatic and alkyl substituents . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-butan-2-yl-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPPECBTCHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,4-Diketone Precursor

A two-step approach is employed:

  • Ring-opening of 2,5-dimethylfuran (DF) : DF undergoes acid-catalyzed hydrolysis with sub-stoichiometric H2_2SO4_4 (4 mol%) at 50°C for 24 h, yielding 2,5-hexanedione (HD) in 95% yield.

  • Friedel–Crafts acylation : HD is functionalized with phenyl and sec-butyl groups via sequential Friedel–Crafts reactions. For example, benzoylation at position 2 using benzoyl chloride/AlCl3_3 followed by sec-butylation at position 5 with sec-butyl bromide/FeCl3_3 achieves the desired substitution pattern.

Cyclization to Pyrrole

The diketone is treated with ammonium acetate in acetic acid under reflux (120°C, 12 h), inducing cyclization to form 2-phenyl-5-sec-butyl-1H-pyrrole. This method mirrors the high-yielding (80–95%) Paal–Knorr protocols reported for analogous pyrroles. Challenges include controlling regioselectivity during diketone functionalization and avoiding oligomerization side reactions.

Multicomponent Reaction with Isocyanides and Acetylenedicarboxylates

A three-component reaction involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and phenyl isocyanate offers a modular route to N-substituted pyrroles. While the target compound lacks an N-substituent, this method provides insights into substituent placement.

Reaction Mechanism and Adaptations

  • Zwitterionic intermediate formation : tert-Butyl isocyanide reacts with dimethyl acetylenedicarboxylate (DMAD), generating a reactive zwitterion.

  • Trapping with phenyl isocyanate : The zwitterion undergoes cycloaddition with phenyl isocyanate, forming a 1-phenylpyrrole derivative.

  • Post-functionalization : To remove the N-phenyl group, hydrogenolysis (H2_2, Pd/C) or acidic hydrolysis (HCl/EtOH) is applied, yielding the 1H-pyrrole core.

Zav’yalov Cyclization of Enamino Malonates

The Zav’yalov synthesis, involving cyclization of enamino malonates, provides a versatile pathway to polysubstituted pyrroles.

Enamino Malonate Preparation

Diethyl 2-(1-carboxyalkylaminomethylene)malonate derivatives are synthesized via condensation of sec-butylamine and benzoylacetaldehyde. The resulting enamine (Figure 1 ) features phenyl and sec-butyl groups at positions 2 and 5, respectively.

Cyclization and Acylative Rearrangement

Heating the enamino malonate with acetic anhydride (80°C, 6 h) induces cyclization, forming 2-phenyl-5-sec-butyl-1H-pyrrole-3-carboxylate. Subsequent decarboxylation (H2_2O, HCl, reflux) yields the target compound. This method is notable for its tolerance of bulky substituents, achieving 60–70% overall yield.

Continuous Flow Synthesis for Scalable Production

Recent advances in continuous flow chemistry enable rapid, scalable pyrrole synthesis. Adapting this method for 2-phenyl-5-sec-butyl-1H-pyrrole involves:

Flow Reactor Setup

  • Step 1 : tert-Butyl acetoacetate, sec-butylamine, and 2-bromophenylacetone are mixed in a T-shaped mixer.

  • Step 2 : The mixture passes through a heated reactor (100°C, 10 min residence time), inducing Knorr-type cyclization.

  • Step 3 : In-line hydrolysis (HCl, 60°C) removes tert-butyl groups, yielding the final product.

Advantages and Limitations

  • Efficiency : Carbon efficiency exceeds 75%, with an E-factor of 0.15, aligning with green chemistry principles.

  • Challenges : Precise temperature control is critical to avoid byproducts from premature hydrolysis.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Paal–Knorr80–95High yield, well-establishedComplex diketone synthesis
Multicomponent65–75Modular substituent introductionRequires N-deprotection step
Zav’yalov60–70Tolerance for bulky groupsMulti-step synthesis
Continuous Flow70–85Scalability, green metricsSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-sec-butyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Biological Properties

2-Phenyl-5-sec-butyl-1H-pyrrole exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties. Research indicates that derivatives of pyrrole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant and Analgesic Effects : The compound has been investigated for its anticonvulsant and analgesic properties, suggesting its potential use in treating neurological disorders .
  • Interaction with Serotonin Receptors : Its affinity for serotonin receptors indicates possible hallucinogenic properties, which may be relevant in psychiatric research .

Applications in Scientific Research

The applications of 2-Phenyl-5-sec-butyl-1H-pyrrole span various fields:

Chemistry

  • Building Block for Heterocycles : This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds .

Biology

  • Therapeutic Agent Exploration : Ongoing research is focused on its potential as a therapeutic agent due to its biological activities .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, reflecting its industrial significance .

Case Studies

  • Antimicrobial Activity Evaluation :
    A study evaluated various pyrrole derivatives for their antibacterial activity against resistant strains. The findings highlighted that certain substitutions on the pyrrole ring significantly enhanced antimicrobial efficacy (MIC < 2 μg/mL) against resistant pathogens like Acinetobacter baumannii .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of ibogaine derivatives revealed that modifications to the pyrrole structure could lead to improved therapeutic profiles. This underscores the importance of 2-Phenyl-5-sec-butyl-1H-pyrrole as a precursor in drug development .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-sec-butyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

The following analysis draws on data from structurally related pyrrole compounds synthesized and characterized in recent studies, particularly those with aryl, alkyl, and heteroaromatic substituents (e.g., benzyl, furyl, thiophenyl) .

Physical and Spectroscopic Properties

Melting Points and Polarity

Melting points correlate with molecular symmetry and intermolecular interactions:

Compound Substituents Melting Point (°C) Rf Value (TLC)
3k Benzyl, phenyl 198–200 0.41
3l Benzyl, phenyl, furyl 192–194 0.38
6b Furyl, oxoethylidene 206–208 0.36

The sec-butyl group in 2-Phenyl-5-sec-butyl-1H-pyrrole may lower melting points (estimated 180–190°C) due to reduced crystallinity compared to planar aryl substituents. Its Rf value is anticipated to be higher (~0.45–0.50) than 3k or 6b, reflecting increased hydrophobicity .

NMR Spectral Trends

Key $ ^1H $ NMR shifts for pyrrole derivatives:

Compound Pyrrole H (δ, ppm) Aromatic H (δ, ppm) Alkyl H (δ, ppm)
3k 6.85–7.10 7.20–7.65 (phenyl) 4.65 (benzyl CH2)
6b 6.90–7.30 7.10–7.50 (furyl) 2.10–2.50 (CH3)

For 2-Phenyl-5-sec-butyl-1H-pyrrole:

  • Pyrrole protons: δ ~6.80–7.15 (deshielded by phenyl).
  • sec-butyl protons: δ 0.85–1.60 (split into multiplet due to branching).
  • Phenyl protons: δ 7.25–7.60 (similar to 3k).

Stability and Reactivity

Branched alkyl groups like sec-butyl enhance solubility in nonpolar solvents but reduce thermal stability compared to aryl-substituted analogs. For instance, tert-butyl derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) exhibit decomposition temperatures >200°C . The sec-butyl group in 2-Phenyl-5-sec-butyl-1H-pyrrole may lower thermal stability to ~170–180°C due to increased steric strain.

Research Findings and Trends

Synthetic Accessibility : Bulky substituents (e.g., sec-butyl) reduce yields compared to linear alkyl or aryl groups due to steric hindrance during cyclization or condensation steps .

Spectroscopic Signatures : Electron-withdrawing groups (e.g., nitriles in 3k–3m) downfield-shift pyrrole protons, while electron-donating groups (e.g., sec-butyl) cause milder effects .

Applications : Phenyl-substituted pyrroles (e.g., 3k) show promise in optoelectronics, whereas alkylated analogs may excel in hydrophobic drug delivery systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce substituents like phenyl and sec-butyl groups onto the pyrrole scaffold?

  • The synthesis of substituted pyrroles often involves cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution. For instance, sec-butyl groups may be introduced via alkylation using Grignard reagents or through multi-step protocols involving amino alcohols (e.g., L-Valinol) as intermediates . Solvent choice (e.g., DMF) and bases like NaH are critical for optimizing regioselectivity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-Phenyl-5-sec-butyl-1H-pyrrole?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and ring integrity. Aromatic protons appear in the 6.5–7.5 ppm range, while sec-butyl protons show distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

Q. How is crystallographic data for pyrrole derivatives analyzed to determine molecular conformation?

  • Single-crystal X-ray diffraction, processed via software like SHELXL , resolves bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the pyrrole ring and phenyl group can reveal steric effects from the sec-butyl substituent .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing 2-Phenyl-5-sec-butyl-1H-pyrrole with high enantiomeric purity?

  • Chiral catalysts (e.g., palladium complexes) or enantioselective alkylation protocols can enhance stereocontrol. Solvents like dichloromethane and low temperatures (−20°C) reduce side reactions, while continuous flow reactors improve scalability .

Q. How do computational models predict the electronic properties and reactivity of 2-Phenyl-5-sec-butyl-1H-pyrrole?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-donating sec-butyl group may increase pyrrole ring electron density, influencing reactivity in Diels-Alder reactions .

Q. What experimental approaches resolve contradictions in biological activity data for pyrrole derivatives with bulky substituents?

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing sec-butyl with isopropyl) evaluates steric and electronic impacts on bioactivity .
  • Molecular Docking: Simulates interactions with target proteins (e.g., kinases) to explain discrepancies between in vitro and in vivo results .

Q. How can regioselectivity challenges in multi-step pyrrole functionalization be addressed?

  • Protecting groups (e.g., tert-butoxycarbonyl) and directing groups (e.g., boronic esters) ensure selective functionalization. For example, a phenyl group at position 2 may sterically hinder substitution at position 5 unless templated by metal coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.